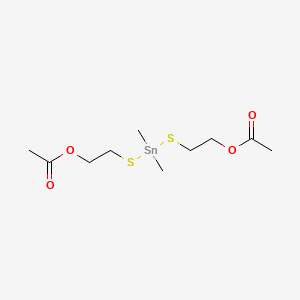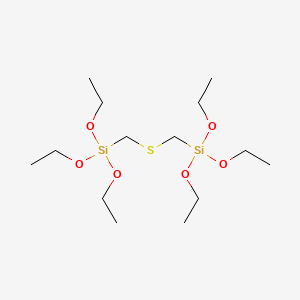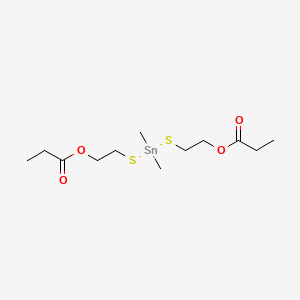
Ethanesulfonanilide, 4'-(9-(3-acetamidoacridinyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an ethanesulfonanilide group linked to a 9-(3-acetamidoacridinyl)amino moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the acetamido group. The final step involves the coupling of the acridine derivative with ethanesulfonanilide under controlled conditions. Common reagents used in these reactions include acetic anhydride, sulfuric acid, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonanilide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its acridine moiety.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known for their DNA intercalating abilities.
Industry: Utilized in the development of advanced materials and dyes.
Mécanisme D'action
The mechanism of action of Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, leading to inhibition of replication and transcription processes. The compound targets specific DNA sequences and interacts with various molecular pathways involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonanilide, 4’-(3-acetamido-9-acridinylamino)-3’-methoxy-: Similar structure with a methoxy group, which may alter its chemical and biological properties.
N-[4-(9-Acridinylamino)-3-methoxyphenyl]ethanesulfonamide: Another derivative with a methoxy group, used in similar applications.
Uniqueness
Ethanesulfonanilide, 4’-(9-(3-acetamidoacridinyl)amino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
53221-97-9 |
|---|---|
Formule moléculaire |
C23H22N4O3S |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
N-[9-[4-(ethylsulfonylamino)anilino]acridin-3-yl]acetamide |
InChI |
InChI=1S/C23H22N4O3S/c1-3-31(29,30)27-17-10-8-16(9-11-17)25-23-19-6-4-5-7-21(19)26-22-14-18(24-15(2)28)12-13-20(22)23/h4-14,27H,3H2,1-2H3,(H,24,28)(H,25,26) |
Clé InChI |
SWPICRJGDWAOAU-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-hydroxy-2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B13794998.png)




![Disodium;7-benzamido-4-hydroxy-3-[[2-methoxy-5-methyl-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B13795028.png)


![2,3,6-Trimethylthieno[2,3-b]pyridin-4-amine](/img/structure/B13795044.png)

![Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B13795061.png)
![Pentamethylene bis[1-(3,4-dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxy-1H-isoquinoline-2-propionate],dioxalate](/img/structure/B13795072.png)


